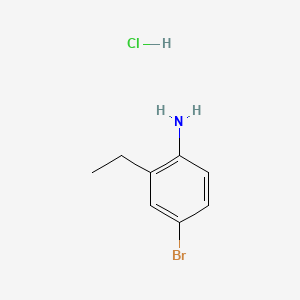

4-Bromo-2-ethylaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-ethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDYCSLRMHWHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384228 | |

| Record name | 4-bromo-2-ethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-22-4 | |

| Record name | Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-ethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-ethylaniline hydrochloride chemical properties

An In-Depth Technical Guide to 4-Bromo-2-ethylaniline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 30273-22-4), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction and Strategic Importance

This compound is a substituted aniline derivative that serves as a versatile building block in the synthesis of complex organic molecules. The presence of three distinct functional handles—the nucleophilic amino group (in its protected hydrochloride form), the reactive aromatic ring, and the bromine atom amenable to cross-coupling reactions—makes it a valuable precursor, particularly in the pharmaceutical industry.[1][2] Its structural arrangement, with an ethyl group ortho to the amine and a bromine atom para, offers specific steric and electronic properties that chemists can leverage to achieve desired synthetic outcomes and build molecular complexity. This guide will elucidate these properties and provide practical insights into its use.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity dictate its behavior in a reaction, its solubility, and its handling requirements. The data for this compound are summarized below.

Molecular Structure

The structure consists of an aniline ring substituted with a bromine atom at the C4 position and an ethyl group at the C2 position. The hydrochloride salt form involves the protonation of the amino group.

Caption: 2D representation of this compound.

Core Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 30273-22-4 | [1][3][4][5] |

| Molecular Formula | C₈H₁₁BrClN (or C₈H₁₀BrN·HCl) | [1][3][5] |

| Molecular Weight | 236.54 g/mol | [1][3][5] |

| Melting Point | 222-224°C | [1][6] |

| Boiling Point | 260.7°C at 760 mmHg (for the free base) | [1][3] |

| Appearance | Typically an off-white to light brown crystalline solid | |

| Purity | Commercially available up to 98% purity | [4] |

| IUPAC Name | 4-bromo-2-ethylaniline;hydrochloride | [3] |

| InChI Key | UFDYCSLRMHWHGD-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amine protons.

-

¹³C NMR: The carbon spectrum will display distinct signals for the six aromatic carbons (four of which are unique due to substitution) and the two carbons of the ethyl group.

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching for the amine group, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a C-Br stretching vibration.[8]

-

Mass Spectrometry: The mass spectrum of the free base shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with major peaks around m/z 184 and 186.[9]

Synthesis and Purification Protocol

The synthesis of substituted anilines often requires a multi-step approach to control regioselectivity. A common and logical pathway involves protecting the highly activating amino group, performing electrophilic aromatic substitution(s), and finally deprotecting the amine. The following protocol is a field-proven methodology adapted from syntheses of similar structures, such as 4-bromo-2-methylaniline.[10][11]

Synthetic Workflow Diagram

Caption: Multi-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

-

Causality: The amino group of aniline is highly activating and ortho-, para-directing. Direct bromination would lead to multiple products and potential oxidation. Acetylation converts the amine to a less activating acetamido group, which moderates reactivity and sterically hinders the ortho positions, ensuring a clean, para-selective subsequent bromination.[11]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-ethylaniline in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add 1.1 equivalents of acetic anhydride dropwise, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker of ice water with stirring. The white precipitate of N-(2-ethylphenyl)acetamide will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Electrophilic Aromatic Substitution (Bromination)

-

Causality: The acetamido group is an ortho-, para-director. Due to the steric bulk of both the acetamido and the ethyl groups, the incoming electrophile (Br⁺) is directed almost exclusively to the less hindered para position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.[10]

-

Dissolve the dried N-(2-ethylphenyl)acetamide (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile in a flask protected from light.

-

Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature. The succinimide by-product will precipitate.

-

Filter off the succinimide. Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-(4-bromo-2-ethylphenyl)acetamide.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure crystals.

Step 3: Deprotection (Hydrolysis)

-

Causality: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amine. Using concentrated hydrochloric acid not only catalyzes the reaction but also directly forms the desired hydrochloride salt, which often has better crystallinity and stability than the free base.[10]

-

Place the purified N-(4-bromo-2-ethylphenyl)acetamide (1.0 eq.) in a round-bottom flask.

-

Add a mixture of concentrated hydrochloric acid and ethanol.

-

Heat the mixture under reflux for 3-5 hours. The reaction is complete when the solid has fully dissolved and TLC analysis shows the absence of the starting material.

-

Cool the reaction mixture in an ice bath. The product, this compound, will crystallize out of the solution.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Chemical Reactivity and Applications

The utility of this compound lies in its predictable reactivity, making it a valuable intermediate.

Key Reaction Pathways

-

N-Alkylation/N-Acylation: The free amine (generated by neutralization of the hydrochloride salt) is a potent nucleophile, readily undergoing reactions with alkyl halides, acyl chlorides, or anhydrides.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is highly versatile and can be substituted in Sandmeyer-type reactions to introduce a wide range of functional groups (-Cl, -CN, -OH, etc.).

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the formation of C-C or C-N bonds, enabling the construction of complex molecular scaffolds. This reactivity is central to its role in modern pharmaceutical synthesis.[2]

Caption: Major reactivity pathways of the 4-Bromo-2-ethylaniline core structure.

Applications in Drug Development

As a "bulk drug intermediate," this compound is a foundational piece in the synthesis of various active pharmaceutical ingredients (APIs).[1] While specific drug syntheses are often proprietary, the structural motif is found in molecules targeting a range of therapeutic areas. Its utility stems from its ability to introduce a specifically substituted aniline ring into a larger molecule, a common feature in many biologically active compounds. The combination of the bromine for cross-coupling and the amine for amide bond formation or heterocycle synthesis makes it a powerful tool for medicinal chemists.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The following information is synthesized from material safety data sheets (MSDS).

GHS Hazard Classification

| Hazard Class | Category | Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [9][12] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined physicochemical profile and predictable reactivity. Its value to the research and drug development community is anchored in its utility as a versatile building block for constructing complex molecular architectures. A thorough understanding of its synthesis, handling requirements, and reaction pathways, as outlined in this guide, is crucial for its safe and effective application in the laboratory and beyond.

References

-

American Elements. This compound Product Page. [Link]

-

ChemBK. This compound Properties. [Link]

-

PubChem. 4-(2-Bromoethyl)aniline hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2-ethylaniline. National Center for Biotechnology Information. [Link]

-

Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

-

PubChem. 4-bromo-N-ethylaniline. National Center for Biotechnology Information. [Link]

-

NIST. 4-Bromo-2-ethylaniline IR Spectrum. National Institute of Standards and Technology. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 4-Bromo-2-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-4-methylaniline hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

Georganics. 4-Bromo-2-ethylaniline Product Page. [Link]

-

Reddit. How to prepare 4-(2-Bromoethyl)aniline.... [Link]

-

PubChemLite. 4-bromo-2-ethylaniline (C8H10BrN). [Link]

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

- Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound(30273-22-4) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Bromo-2-ethylaniline [webbook.nist.gov]

- 9. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. technopharmchem.com [technopharmchem.com]

An In-depth Technical Guide to 4-Bromo-2-ethylaniline Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 4-Bromo-2-ethylaniline hydrochloride. This document is intended to be a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. The unique molecular architecture of this compound, a substituted aniline, positions it as a valuable building block in the creation of complex molecules, particularly within the pharmaceutical industry. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind its properties and applications. Every piece of information is meticulously referenced to authoritative sources, ensuring the scientific integrity of this work.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 30273-22-4, is the hydrochloride salt of the aromatic amine 4-bromo-2-ethylaniline.[1][2] The salt formation protonates the amino group, enhancing the compound's stability and modifying its solubility profile, a common strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing molecules.

The core structure consists of a benzene ring substituted with a bromine atom at the para-position (C4), an ethyl group at the ortho-position (C2), and an amino group at the C1 position. The hydrochloride salt exists as an ammonium chloride moiety attached to this organic framework.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding free base, 4-Bromo-2-ethylaniline, is presented below. This data is essential for designing synthetic routes, purification protocols, and formulation strategies.

| Property | This compound | 4-Bromo-2-ethylaniline (Free Base) |

| CAS Number | 30273-22-4[1][2] | 45762-41-2 |

| Molecular Formula | C₈H₁₁BrClN[1] | C₈H₁₀BrN |

| Molecular Weight | 236.54 g/mol [1] | 200.08 g/mol |

| Melting Point | 222-224 °C | Not available |

| Appearance | Crystalline solid | Not available |

| Solubility | Soluble in polar solvents | Soluble in organic solvents |

Spectroscopic Characterization

The structural elucidation of this compound and its precursors is reliant on a suite of spectroscopic techniques. While a publicly available ¹H NMR spectrum for the hydrochloride salt is not readily accessible, data for the free aniline and related compounds provide a strong basis for predicting its spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-2-ethylaniline would exhibit characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amine protons. Upon formation of the hydrochloride salt, the amine protons (NH₂) would become ammonium protons (NH₃⁺), and their chemical shift would be expected to move downfield. The electronic environment of the aromatic protons would also be influenced by the protonation of the amino group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Six distinct signals would be expected for the aromatic carbons, and two signals for the ethyl group carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-Bromo-2-ethylaniline shows characteristic N-H stretching vibrations for the primary amine. In the hydrochloride salt, these bands would be replaced by the broader N-H stretching bands of the ammonium salt.

-

Mass Spectrometry (MS): Mass spectrometry of the free base, 4-Bromo-2-ethylaniline, reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound

A patent for the production of a related compound, 4-bromo-2-methylaniline, outlines a three-step process: arylamine protection, bromination, and hydrolysis.[3] This general approach can be adapted for the synthesis of 4-Bromo-2-ethylaniline.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations

-

Step 1: Protection of the Amino Group: The amino group of 2-ethylaniline is highly activating and would direct bromination to multiple positions. Therefore, it is crucial to first protect it, for instance, by acetylation with acetic anhydride to form N-(2-ethylphenyl)acetamide. This moderates the activating effect of the amino group and ensures a more controlled bromination.

-

Step 2: Regioselective Bromination: The acetylated intermediate can then be brominated. The directing effects of the acetylamino and ethyl groups would favor the introduction of the bromine atom at the para position to the acetylamino group, yielding N-(4-bromo-2-ethylphenyl)acetamide. N-Bromosuccinimide (NBS) is a commonly used reagent for such regioselective brominations.

-

Step 3: Deprotection and Hydrochloride Salt Formation: The final step involves the hydrolysis of the acetamide group under acidic conditions to regenerate the free amine, 4-bromo-2-ethylaniline. Subsequent treatment with hydrochloric acid would then yield the desired this compound salt, which can be isolated as a crystalline solid.

Applications in Drug Development and Organic Synthesis

Substituted anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The presence of a bromine atom in this compound offers a versatile handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are present in various classes of therapeutic agents. A related compound, 4-Bromo-2-methylaniline, is highlighted as a key intermediate in the synthesis of compounds for oncology, infectious diseases, and cardiovascular health.[4] This suggests that this compound likely serves a similar role as a building block in the discovery and development of novel therapeutics.

The ethyl group at the ortho position can also play a significant role in the pharmacological profile of a final drug molecule by influencing its binding to target proteins and modifying its metabolic stability.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following guidelines are based on available safety data sheets for similar compounds and general laboratory safety practices.

Hazard Identification

Based on safety data for related anilines, this compound is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[5][6][7] Inhalation of dust may also be harmful.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7][8]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[7][8] Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of pharmaceutical research and development. Its unique substitution pattern provides a platform for the construction of complex molecular architectures. While detailed, publicly available protocols for its synthesis and specific applications in named pharmaceuticals are limited, this guide provides a comprehensive overview of its known properties and a scientifically sound basis for its handling and use in the laboratory. As research in medicinal chemistry continues to evolve, the utility of such well-defined intermediates will undoubtedly expand, paving the way for the discovery of novel therapeutic agents.

References

-

This compound - ChemBK. (URL: [Link])

-

This compound | CAS 30273-22-4 | AMERICAN ELEMENTS ®. (URL: [Link])

-

Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99% - Cole-Parmer. (URL: [Link])

-

4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (URL: [Link])

-

New Journal of Chemistry Supporting Information. (URL: [Link])

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P

-

The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. (URL: [Link])

-

4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem - NIH. (URL: [Link])

-

4-Bromo-2-ethylaniline - the NIST WebBook. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. chemicalbook.com [chemicalbook.com]

4-Bromo-2-ethylaniline hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-ethylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound (CAS No: 30273-22-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized analysis of the compound's characteristics. We will delve into its chemical identity, core physical data, solubility profiles, and spectroscopic signatures. Furthermore, this guide presents validated, step-by-step protocols for essential analytical procedures, explaining the causality behind experimental choices to ensure both accuracy and reproducibility. The aim is to equip the scientific community with the authoritative and practical information necessary for the effective application of this compound in research and synthesis.

Introduction

This compound is an aniline derivative that serves as a valuable intermediate in organic synthesis. The presence of a bromine atom, an ethyl group, and an amine function on the benzene ring provides multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility, which are critical considerations for storage, handling, and reaction setup.

A thorough understanding of the physical properties of a chemical intermediate is a non-negotiable prerequisite for its successful use. Properties such as melting point, solubility, and spectroscopic profile are fundamental data points that inform reaction conditions, purification strategies, and quality control standards. This guide provides an in-depth analysis of these properties, grounded in established analytical techniques and authoritative data.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity through universally recognized nomenclature and structural representation.

-

IUPAC Name: 4-bromo-2-ethylaniline;hydrochloride[2]

-

Synonyms: Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1); Aniline, 4-bromo-2-ethyl-, hydrochloride; 4-Bromo-2-ethylbenzenamine hydrochloride[3]

-

CAS Number: 30273-22-4[3]

-

Chemical Structure:

Core Physical Properties

The macroscopic physical properties of this compound are critical for its handling, storage, and use in synthetic applications. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 30273-22-4 | [3][4] |

| Molecular Formula | C₈H₁₁BrClN | [2] |

| Molecular Weight | 236.54 g/mol | [3][4] |

| Melting Point | 222-224°C | [3][5] |

| Boiling Point | 260.7°C at 760 mmHg | [2][3] |

| Flash Point | 111.5°C | [2][3] |

| Density | 1.421 g/cm³* | [2] |

*Note: The Boiling Point, Flash Point, and Density values are likely predicted or measured for the free base, 4-Bromo-2-ethylaniline, as hydrochloride salts typically decompose at high temperatures rather than boil.

Solubility Profile

The solubility of a reagent is a critical parameter that dictates the choice of solvent for a reaction, extraction, and purification.

-

Organic Solubility: The free base, 4-Bromo-2-ethylaniline, is soluble in common organic solvents like ether, ethanol, and chloroform.[1] The hydrochloride salt's solubility in organic solvents is generally lower, particularly in non-polar solvents. It may show some solubility in polar organic solvents like methanol or ethanol, especially with heating.[7]

The principle behind this differential solubility is fundamental to its purification. The compound can be dissolved in an acidic aqueous solution, washed with an organic solvent (like ether) to remove non-basic impurities, and then the free base can be precipitated by adding a base (e.g., NaOH), followed by extraction into an organic solvent.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of the molecule's structure. Below are the expected spectral characteristics for this compound, which are essential for structure confirmation and purity assessment. While specific spectra for the hydrochloride are not widely published, data for the free base and related structures allow for reliable predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds. For this compound in a solvent like DMSO-d₆:

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublet of doublets in the range of δ 7.0-7.5 ppm. Their specific splitting patterns are dictated by ortho- and meta-couplings.

-

Ammonium Protons (3H): A broad singlet corresponding to the -NH₃⁺ protons will be present, typically downfield. Its chemical shift is concentration-dependent and it can exchange with D₂O.

-

Ethyl Group Protons (5H): A quartet (2H, -CH₂-) around δ 2.6 ppm and a triplet (3H, -CH₃) around δ 1.2 ppm, showing a typical ethyl group coupling pattern.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the nitrogen (C-N) will be downfield.

-

Ethyl Group Carbons (2C): Two signals in the aliphatic region (δ 10-30 ppm) corresponding to the -CH₂- and -CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the hydrochloride salt:

-

N-H Stretching: A broad and strong absorption band between 2500-3000 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺). This is a key feature distinguishing it from the free amine.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be observed as a series of sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The analysis would be performed on the free base, 4-Bromo-2-ethylaniline (MW: 200.08 g/mol ).[8]

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at m/z 199 and another at m/z 201.[8][9] This isotopic signature is definitive proof of the presence of a single bromine atom.

-

Fragmentation: A significant fragment would likely correspond to the loss of the ethyl group ([M-29]⁺), leading to peaks at m/z 170 and 172.

Protocols for Physical Property Determination

To ensure trustworthiness and reproducibility, standardized protocols are essential. The following are step-by-step methodologies for key characterization experiments.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will have a sharp melting range (typically <2°C). Impurities depress and broaden the melting range.

Protocol:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry this compound powder into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point (222°C).[3]

-

Fine Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10] For aniline derivatives, a reverse-phase (RP) method is highly effective, separating compounds based on polarity. It allows for the quantification of the main component and any impurities.[11]

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water, both containing 0.1% formic acid or phosphoric acid to ensure the analyte is in its protonated, salt form.[11] A typical starting condition could be 60:40 MeCN:Water.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Analysis: Inject 10 µL of the sample. Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for characterization and purity validation.

Caption: Workflow for the physical and chemical characterization of 4-Bromo-2-ethylaniline HCl.

Sources

- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-2-ethylaniline [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aniline hydrochloride | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-ethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-ethylaniline hydrochloride, a key intermediate in various synthetic applications. While quantitative solubility data is not extensively available in public literature, this document synthesizes information on its physicochemical properties and the known behavior of analogous aromatic amine hydrochlorides to present a robust predicted solubility profile. Furthermore, this guide details standardized experimental protocols for accurately determining solubility, including the isothermal equilibrium method, and discusses appropriate analytical techniques for quantification, such as High-Performance Liquid Chromatography (HPLC). This work is intended to serve as a foundational resource for researchers and professionals in organic synthesis and pharmaceutical development, enabling informed solvent selection and optimization of reaction and formulation processes.

Introduction

This compound is an aromatic amine salt of significant interest in the chemical and pharmaceutical industries. It serves as a versatile building block in the synthesis of a range of more complex molecules, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1] The hydrochloride salt form is often preferred in synthesis and formulation due to its generally improved stability and crystallinity compared to the free base.

A thorough understanding of a compound's solubility is paramount for its effective application. Solubility data informs critical process parameters such as solvent selection for reactions and purifications, crystallization conditions, and formulation development for drug delivery. This guide addresses the current information gap by providing a detailed overview of the known properties of this compound and a predictive framework for its solubility behavior. Additionally, it equips the reader with the necessary experimental and analytical protocols to generate precise and reliable solubility data in their own laboratory settings.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1); 4-Bromo-2-ethylbenzenamine hydrochloride | [4] |

| CAS Number | 30273-22-4 | [2][3] |

| Molecular Formula | C₈H₁₁BrClN | [2][3] |

| Molecular Weight | 236.54 g/mol | [3][4] |

| Melting Point | 222-224 °C | [4][5] |

| Boiling Point | 260.7 °C at 760 mmHg (for free base) | [4] |

| Appearance | White to off-white crystalline solid (predicted) | [6] |

Predicted Solubility Profile

Due to the limited availability of specific quantitative solubility data for this compound, this section provides a predicted solubility profile based on fundamental chemical principles and the known solubility of analogous compounds, such as 4-bromoaniline and other aromatic amine hydrochlorides.

As an ionic salt, this compound's solubility is governed by the principle of "like dissolves like" and the energetics of solvating its constituent ions.

Water: The free base, 4-bromoaniline, is reported to be insoluble in cold water.[7] However, the hydrochloride salt introduces a charged ammonium center, which is expected to significantly increase its aqueous solubility. Aniline itself is soluble in aqueous HCl due to the formation of the anilinium chloride salt.[1] Therefore, this compound is predicted to be soluble in water . The presence of the relatively nonpolar bromo- and ethyl-substituted benzene ring will likely limit its solubility compared to simpler amine hydrochlorides.

Polar Protic Solvents (e.g., Methanol, Ethanol): Lower aliphatic amines are generally soluble in water and alcohols.[8] The free base of the related compound, 4-bromoaniline, is very soluble in alcohol.[7] Given the polar nature of the hydrochloride salt, this compound is expected to be highly soluble in polar protic solvents like methanol and ethanol, which can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Aromatic amines are typically soluble in organic solvents.[8] While the ionic nature of the hydrochloride salt may reduce its solubility in less polar aprotic solvents compared to the free base, it is predicted to have moderate to good solubility in highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility in acetone is likely to be lower.

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The free base, 4-bromoaniline, is soluble in ether.[7][9] However, as an ionic salt, this compound is expected to be sparingly soluble to insoluble in nonpolar solvents. The energy required to overcome the lattice energy of the salt is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Summary of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Soluble | Formation of anilinium salt enhances aqueous solubility.[1] |

| Polar Protic | Methanol, Ethanol | Highly Soluble | Effective solvation of ions via hydrogen bonding.[7][8] |

| Polar Aprotic | DMSO, DMF, Acetone | Moderately Soluble | Good solvation in highly polar aprotics, less so in others. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble / Insoluble | Insufficient solvation energy to overcome crystal lattice energy.[9] |

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The isothermal equilibrium method (shake-flask method) is a widely accepted and robust technique.

Isothermal Equilibrium (Shake-Flask) Method

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Diagram of the Isothermal Equilibrium Workflow:

Caption: Workflow for solubility determination via the isothermal equilibrium method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol). The presence of undissolved solid is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to equilibrium should be confirmed by preliminary experiments where concentration is measured at different time points.

-

-

Phase Separation:

-

After equilibration, allow the suspensions to stand undisturbed at the same constant temperature for a sufficient time to allow the majority of the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases, ensuring a clear supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining micro-particulates.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (see Section 5).

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

-

Analytical Quantification Methods

Accurate quantification of the dissolved solute is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high sensitivity, specificity, and wide applicability.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a robust choice for the quantification of aromatic amines like this compound.

Diagram of the Analytical Method Selection Logic:

Caption: Decision tree for selecting an appropriate analytical quantification method.

Example HPLC Method Parameters (to be optimized and validated):

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 240-280 nm range.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

Method Validation: The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and robustness according to established guidelines (e.g., ICH Q2(R1)).

Applications and Significance

The solubility data of this compound is crucial for several applications:

-

Organic Synthesis: Informs the choice of reaction solvents to ensure homogeneity or to control reaction rates. It is also critical for developing effective work-up and purification procedures, particularly crystallization. The free base, 4-bromoaniline, is used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[6]

-

Pharmaceutical Development: Solubility is a key determinant of a drug candidate's bioavailability. For APIs formulated as hydrochloride salts, aqueous solubility data is essential for developing oral and parenteral dosage forms.

-

Material Science: Understanding solubility is important for the creation of new materials where this compound may be used as a monomer or an additive.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties and a detailed predicted solubility profile for this compound. While specific quantitative data remains scarce in the literature, the principles outlined here, based on the behavior of analogous aromatic amine salts, offer a strong predictive foundation for researchers. The detailed experimental and analytical protocols provided empower scientists to generate the precise, reliable, and reproducible solubility data necessary for their specific applications. A thorough understanding and experimental determination of solubility are indispensable for leveraging the full potential of this compound in synthetic chemistry and drug development.

References

-

PubChem. 4-Bromoaniline. National Center for Biotechnology Information. [Link]

-

Scribd. Amines: Solubility and Reactivity. [Link]

-

American Elements. This compound. [Link]

-

Reddit. Solubility of 4-bromo aniline in solvents?. r/chemhelp. [Link]

-

EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

-

Cram. 4-Bromo-2-Chloroaniline Synthesis Report. [Link]

-

LibreTexts. 7.3 Solubility of Amines. [Link]

-

CP Lab Safety. This compound, 96% Purity, C8H11BrClN, 100 grams. [Link]

-

ChemBK. This compound. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. americanelements.com [americanelements.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. embibe.com [embibe.com]

- 9. reddit.com [reddit.com]

A Comprehensive Spectroscopic Guide to 4-Bromo-2-ethylaniline Hydrochloride

Introduction and Scientific Context

4-Bromo-2-ethylaniline and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.

This guide provides an in-depth analysis of the spectral data for 4-Bromo-2-ethylaniline hydrochloride. Rather than merely presenting data, we will delve into the causality behind experimental choices and the interpretation of the resulting spectra. The protocols herein are designed to be self-validating, providing a robust framework for researchers. This document synthesizes data available for the free base (4-Bromo-2-ethylaniline) and explains the critical spectral changes that occur upon formation of the hydrochloride salt, thereby offering a complete and practical guide for laboratory professionals.

Molecular Structure and Key Features

-

Compound Name: this compound

-

Molecular Formula: C₈H₁₀BrN · HCl[2]

-

Molecular Weight: 236.54 g/mol [2]

-

CAS Number: 30273-22-4[2]

Structure:

Figure 1: Chemical structure of the free base, 4-Bromo-2-ethylaniline. The hydrochloride salt features a protonated amine group (-NH₃⁺).

The structure consists of an aniline ring substituted with a bromine atom at the para-position (C4) and an ethyl group at the ortho-position (C2) relative to the amino group. The hydrochloride salt exists as an ammonium chloride, where the amine nitrogen is protonated. This protonation is the source of the most significant differences observed when comparing the spectra of the salt to its free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For amine hydrochlorides, the choice of solvent is critical. Protic solvents like D₂O or CD₃OD can cause the exchange of the acidic ammonium protons, rendering them invisible. Therefore, a polar aprotic solvent such as deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred choice as it allows for the direct observation of these exchangeable protons.[3][4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Solvent Reference: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR; δ ≈ 39.52 ppm for ¹³C NMR) as the internal standard for chemical shift referencing.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans (often several thousand) will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data and Interpretation

The protonation of the amine to an ammonium salt causes a significant downfield shift for the protons on the nitrogen and, to a lesser extent, for the adjacent aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 3H | -NH₃⁺ | Exchangeable protons on the positively charged nitrogen. Appears as a broad signal due to quadrupole broadening and chemical exchange.[3] |

| ~7.45 | d | 1H | Ar-H 5 | Ortho to bromine, shows doublet coupling from H6. |

| ~7.30 | dd | 1H | Ar-H 6 | Meta to bromine, ortho to the ethyl group. Shows doublet of doublets coupling from H5 and H3. |

| ~7.15 | d | 1H | Ar-H 3 | Ortho to the -NH₃⁺ group, shows doublet coupling from H5. |

| ~2.60 | q | 2H | -CH₂CH₃ | Methylene protons, quartet splitting due to coupling with the adjacent methyl group protons. |

| ~1.15 | t | 3H | -CH₂CH₃ | Methyl protons, triplet splitting due to coupling with the adjacent methylene group protons. |

Predicted ¹³C NMR Spectral Data and Interpretation

The carbon atoms attached to or near the electron-withdrawing -NH₃⁺ group will be shifted downfield compared to the free amine.[3]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C1 (-NH₃⁺) | Carbon attached to the ammonium group, significantly deshielded. |

| ~135 | C2 (-Et) | Substituted aromatic carbon. |

| ~132 | C5 | Aromatic CH, ortho to bromine. |

| ~130 | C6 | Aromatic CH, meta to bromine. |

| ~128 | C3 | Aromatic CH, ortho to the ammonium group. |

| ~115 | C4 (-Br) | Carbon attached to bromine, its chemical shift is characteristic for C-Br bonds in aromatic systems.[5] |

| ~23 | -CH₂CH₃ | Methylene carbon of the ethyl group. |

| ~14 | -CH₂CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The transition from a primary amine (-NH₂) to an ammonium salt (-NH₃⁺) induces highly characteristic changes in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR method is ideal for solid powders as it requires minimal sample preparation.[6][7][8]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[7] Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.[7]

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[6]

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-500 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

IR Spectral Data and Interpretation

The most telling feature of the hydrochloride salt is the appearance of a very broad and strong absorption band for the N-H stretching of the ammonium ion, which typically overlaps with the C-H stretching vibrations.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200 - 2500 | Strong, Broad | N-H Stretch (-NH₃⁺) | This very broad feature is characteristic of ammonium salts and is a key differentiator from the two sharp N-H stretching peaks of the primary free amine (which appear around 3400-3300 cm⁻¹). |

| ~3100 - 2850 | Medium | Aromatic & Aliphatic C-H Stretch | Overlapped by the broad N-H stretch. |

| ~1600 - 1550 | Medium | N-H Bending (Ammonium) | Asymmetric and symmetric bending modes of the -NH₃⁺ group are found in this region. |

| ~1580, ~1480 | Medium | C=C Aromatic Ring Stretch | Characteristic vibrations of the benzene ring. |

| ~1100 - 1000 | Strong | C-N Stretch | Stretch of the bond between the aromatic ring and the nitrogen atom. |

| ~820 | Strong | C-H Out-of-Plane Bending | Associated with the 1,2,4-trisubstituted aromatic ring pattern. |

| ~600 - 500 | Medium | C-Br Stretch | Carbon-bromine bond vibration. |

Mass Spectrometry (MS)

In mass spectrometry, particularly with Electron Ionization (EI), the sample is vaporized and ionized. The hydrochloride salt is not stable in the gas phase and will dissociate. Therefore, the resulting mass spectrum is that of the free base, 4-Bromo-2-ethylaniline.[9]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe for solids or via a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[10]

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

MS Data and Fragmentation Analysis

The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.[10]

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z Value | Relative Intensity | Assignment | Rationale |

| 200 / 202 | High | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of the free base (C₈H₁₀⁷⁹BrN and C₈H₁₀⁸¹BrN).[9] |

| 185 / 187 | Very High | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage, a very favorable process.[10] |

| 106 | Moderate | [M - Br - C₂H₄]⁺ or [C₆H₆N]⁺ | Loss of a bromine radical followed by the elimination of ethylene. |

| 77 | Low | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Visualization of the Analytical Workflow

The following diagram outlines the comprehensive workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Visualization of Mass Spectrometry Fragmentation

The primary fragmentation pathway for 4-Bromo-2-ethylaniline in an EI-MS experiment is initiated by the loss of a methyl radical.

Caption: Key EI-MS Fragmentation Pathway.

Integrated Spectral Analysis and Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

-

NMR spectroscopy confirms the connectivity of the ethyl group and the substitution pattern of the aromatic ring, while the broad downfield signal in DMSO-d₆ confirms the presence of the three ammonium protons.

-

IR spectroscopy provides definitive evidence of the key functional groups, with the broad -NH₃⁺ stretch and bending vibrations confirming the hydrochloride salt form.

-

Mass spectrometry establishes the molecular weight of the free base and confirms the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern. The fragmentation pattern, dominated by the loss of a methyl group, is consistent with the proposed structure.

By integrating these distinct yet complementary datasets, researchers and drug development professionals can possess a high degree of confidence in the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). University of Florida, Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2801283, 4-Bromo-2-ethylaniline. Retrieved from [Link]

-

Supporting Information. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-ethylaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Electron Ionization Mass Spectrometry of Halogenated Anilines. (n.d.). Bol. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-ethylaniline Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

4-Bromo-2-ethylaniline - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

4-bromo-2-ethylaniline (C8H10BrN). (n.d.). PubChemLite. Retrieved from [Link]

-

Stufkens, D. J., & Vrieze, K. (1972). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Organometallic Chemistry, 42(2), 351-360. Retrieved from [Link]

-

13C-NMR spectrum of compound (4i). (n.d.). ResearchGate. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

-

Can the salt form of my organic compound be determined using NMR? (2018, April 11). ResearchGate. Retrieved from [Link]

-

1H-NMR of Cyclopropylamine HCl salt. (2023, July 3). Reddit. Retrieved from [Link]

-

4-Bromo-N-ethylaniline, HCl, min 97%, 1 gram. (n.d.). Stratech. Retrieved from [Link]

-

Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt). (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Perinu, C., Arachchige, G. L. S., Arstad, B., & Jens, K. J. (2014). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. Energy Procedia, 63, 1144-1150. Retrieved from [Link]

-

b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 26). YouTube. Retrieved from [Link]?v=Fj-YkXb4t5c)

Sources

- 1. 4-BROMO-2-ETHYLANILINE [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. 4-Bromoaniline(106-40-1) 13C NMR [m.chemicalbook.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. jascoinc.com [jascoinc.com]

- 9. 4-Bromo-2-ethylaniline [webbook.nist.gov]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

4-Bromo-2-ethylaniline hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-ethylaniline Hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 30273-22-4).[1][2][3] It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Understanding the Compound: A Risk-Based Approach

This compound is an aniline derivative used as an intermediate in chemical synthesis.[1][4] Like many halogenated anilines, its chemical structure necessitates a cautious and informed approach to handling. The primary objective is to minimize exposure through inhalation, skin contact, and ingestion, thereby mitigating potential health risks.

Chemical and Physical Properties

A thorough understanding of the compound's properties is fundamental to its safe handling. These characteristics influence storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN · ClH | [1] |

| Molecular Weight | 236.54 g/mol | [1][3] |

| Appearance | Solid (Form may vary) | N/A |

| Melting Point | 222-224°C | [1][3] |

| Boiling Point | 260.7°C at 760 mmHg | [1][5] |

| Flash Point | 111.5°C | [1][5] |

Note: Physical properties can vary based on the purity and specific form of the compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks.[6]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][7]

-

Respiratory Irritation: May cause respiratory irritation.[1][8]

GHS Pictogram:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The causality behind these classifications lies in the compound's ability to interact with biological systems. Anilines can be absorbed through the skin and respiratory tract, potentially leading to systemic effects. The bromo- and ethyl- substitutions on the aniline ring modify its reactivity and bioavailability, contributing to its specific hazard profile.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management follows a "Hierarchy of Controls" to minimize exposure. This framework prioritizes the most effective control measures.

Caption: Hierarchy of controls for managing exposure risks.

For handling this compound, Engineering Controls are the most critical line of defense.

Standard Operating Procedures: From Storage to Disposal

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.

Handling and Storage

Proper storage is the first step in safe handling. This compound is sensitive to light and air.[6]

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][9][10][11] Store locked up and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[12] These substances can react exothermically or produce hazardous byproducts.

-

Handling: All manipulations of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust particles.[6][13] Use non-sparking tools and ensure adequate ventilation.[11] Avoid generating dust.[6][11][12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of this compound.

-

Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[10][12][14] A face shield should be worn if there is a significant splash risk.[13]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, minimum 8 mil thickness) inspected for damage before each use.[9][11][13] For prolonged contact, butyl rubber or heavyweight nitrile gloves are recommended.[13] Always consult the glove manufacturer's resistance data.

-

Skin and Body Protection: A standard laboratory coat is required.[13] For tasks with a higher spill risk, a chemically resistant apron should be worn over the lab coat.[13]

-

Respiratory Protection: If engineering controls are insufficient or during high-risk procedures (like cleaning up large spills), a NIOSH/MSHA-approved respirator with a P3 filter for particulates is necessary.[6][10][12] Respirator use must follow a formal respiratory protection program.

Disposal

Waste containing this compound is considered hazardous waste.

-

Procedure: Dispose of contents and containers to an approved waste disposal plant.[6][10][15] Do not mix with other waste.[6][16] Leave chemicals in their original containers for disposal.[6] Uncleaned containers should be handled as if they contain the product itself.[6][16]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response during an emergency can significantly reduce harm. All personnel must be trained on these procedures.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[6][9][10] If breathing is difficult or stops, provide artificial respiration.[6][12] Seek immediate medical attention and call a POISON CENTER or doctor.[6][9]

-

Skin Contact: Immediately take off all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][12] Seek medical advice if irritation persists.[9][15]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting.[11][12] Rinse the mouth with water.[6][9][11] If the person is conscious, have them drink one or two glasses of water.[6] Never give anything by mouth to an unconscious person.[11][12] Call a POISON CENTER or doctor immediately.[6][10][11]

Accidental Release Measures

A structured response is critical to safely managing a spill.

Caption: Decision workflow for responding to an accidental release.

Protocol for a Small Spill:

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated.[9]

-

Don PPE: Wear the appropriate PPE, including respiratory protection.[9]

-

Containment: Avoid generating dust.[6] Gently cover the spill with an inert absorbent material like sand, clay, or vermiculite.[9]

-

Collection: Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[9][11][12]

-

Decontamination: Clean the affected area thoroughly with soap and water.

-

Disposal: Dispose of the container and any contaminated materials as hazardous waste according to institutional and local regulations.[6]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][9][11]

-

Special Hazards: Combustion can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[6][10]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6][9]

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the consistent application of robust safety protocols. By prioritizing engineering controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can mitigate risks and maintain a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing work.

References

-

4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.[Link]

-

4-Bromo-2-ethylaniline. PubChem, National Institutes of Health.[Link]

-

This compound. American Elements.[Link]

-

4-(2-Bromoethyl)aniline hydrochloride. PubChem, National Institutes of Health.[Link]

-

This compound. ChemBK.[Link]

-

Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Cole-Parmer.[Link]

-

SAFETY DATA SHEET - 4-Bromo-2-methylaniline. (2025). Thermo Fisher Scientific.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. americanelements.com [americanelements.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 30273-22-4 [amp.chemicalbook.com]

- 8. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. technopharmchem.com [technopharmchem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-ethylaniline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data sheet (MSDS) for 4-Bromo-2-ethylaniline hydrochloride, a crucial intermediate in various synthetic applications. As a senior application scientist, the following sections are designed to offer not just procedural steps but also the rationale behind them, ensuring a culture of safety and reproducibility in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an organic compound used in life science research and as a building block in the synthesis of more complex molecules, including bulk drug intermediates.[1][2] Understanding its fundamental properties is the first step toward safe handling.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-2-ethylaniline;hydrochloride | [1] |

| CAS Number | 30273-22-4 | [1][2][3][4][5] |

| Molecular Formula | C8H11BrClN | [1][3] |

| Molecular Weight | 236.54 g/mol | [1][2][3] |

| Synonyms | 4-Bromo-2-Ethylanilinehcl; 4-Bromo-2-Ethylbenzenamine (Hydrochloride); Aniline, 4-Bromo-2-Ethyl-, Hydrochloride | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 222-224°C | [2][5] |

| Boiling Point | 260.7°C at 760 mmHg | [1][2] |

| Density | 1.421 g/cm³ | [1] |

| Flash Point | 111.5°C | [1][2] |

| Solubility | Sparingly soluble in water | [6] |

The high melting and boiling points indicate that this compound is a stable solid at ambient temperatures.[6] Its limited solubility in water is a critical consideration for both experimental design and emergency cleanup procedures.[6]

Section 2: Hazard Identification and Toxicological Assessment

The Global Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the primary hazards are related to irritation and acute toxicity.

GHS Classification